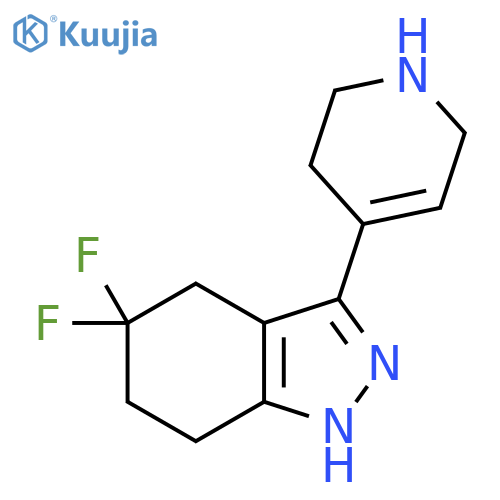Cas no 2138365-03-2 (5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole)

2138365-03-2 structure
商品名:5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole 化学的及び物理的性質
名前と識別子
-
- 2138365-03-2
- 5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole
- EN300-784437
-
- インチ: 1S/C12H15F2N3/c13-12(14)4-1-10-9(7-12)11(17-16-10)8-2-5-15-6-3-8/h2,15H,1,3-7H2,(H,16,17)
- InChIKey: ARHKQXUJVCNOFQ-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC2=C(C(C3=CCNCC3)=NN2)C1)F
計算された属性
- せいみつぶんしりょう: 239.12340382g/mol
- どういたいしつりょう: 239.12340382g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-784437-10.0g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 10.0g |
$4914.0 | 2024-05-22 | |
| Enamine | EN300-784437-0.05g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 0.05g |
$959.0 | 2024-05-22 | |
| Enamine | EN300-784437-0.1g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 0.1g |
$1005.0 | 2024-05-22 | |
| Enamine | EN300-784437-1.0g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 1.0g |
$1142.0 | 2024-05-22 | |
| Enamine | EN300-784437-0.5g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 0.5g |
$1097.0 | 2024-05-22 | |
| Enamine | EN300-784437-5.0g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 5.0g |
$3313.0 | 2024-05-22 | |
| Enamine | EN300-784437-0.25g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 0.25g |
$1051.0 | 2024-05-22 | |
| Enamine | EN300-784437-2.5g |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole |
2138365-03-2 | 95% | 2.5g |
$2240.0 | 2024-05-22 |
5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole 関連文献
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
2138365-03-2 (5,5-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-4,5,6,7-tetrahydro-2H-indazole) 関連製品
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
